Succinylcholine

Catalog No.
S594316
CAS No.
306-40-1
M.F
C14H30N2O4+2
M. Wt
290.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Succinylcholine

CAS Number

306-40-1

Product Name

Succinylcholine

IUPAC Name

trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium

Molecular Formula

C14H30N2O4+2

Molecular Weight

290.40 g/mol

InChI

InChI=1S/C14H30N2O4/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6/h7-12H2,1-6H3/q+2

InChI Key

AXOIZCJOOAYSMI-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C

solubility

Very soluble
ODORLESS; DIHYDRATE IS HYGROSCOPIC; WHITE CRYSTALLINE POWDER; 1 G SOL IN ABOUT 1 ML H2O & ABOUT 350 ML ALC /CHLORIDE/
Slightly hygroscopic crystals, mp 225 °C. Freely sol in water or normal saline, giving solns which are very slightly acidic. /Bromide/
Exists as a dihydrate at room temperature, crystals, mp 156-163 °C. Anhydrous form mp approximately 190 °C. Slightly bitter taste. Freely soluble in water (about 1 g/1 ml water). Solubility in 95% ethanol: 0.42 g/ 100 ml. Sparingly soluble in benzene, chloroform. Practically insoluble in ether. The pH of a 2-5% aqueous solution may vary from 4.5 to 3.0. /Chloride/
7.57e-04 g/L

Synonyms

Anectine, Bromide, Suxamethonium, Celocurine, Dibromide, Succinylcholine, Dichloride, Succinylcholine, dicholine succinate, Diiodide, Succinylcholine, Diperchlorate, Succinylcholine, Ditilin, Listenon, Lysthenon, Myorelaxin, Quelicin, Succicuran, Succinate, Dicholine, Succinylcholine, Succinylcholine Chloride, Succinylcholine Dibromide, Succinylcholine Dichloride, Succinylcholine Dichloride, Di H2O, Succinylcholine Dichloride, Di-H2O, Succinylcholine Diiodide, Succinylcholine Diperchlorate, Succinylcholine Iodide, Succinyldicholine, Suxamethonium, Suxamethonium Bromide, Suxamethonium Chloride

Canonical SMILES

C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C

The exact mass of the compound Succinylcholine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.57e-04 g/l. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Succinylcholine, also known as succinylcholine chloride, is a depolarizing neuromuscular blocker primarily used in medical settings to induce muscle relaxation for procedures such as intubation and surgery. This compound is a synthetic derivative of acetylcholine, consisting of two acetylcholine molecules linked by their acetyl groups. It is characterized by its rapid onset and short duration of action, making it particularly useful in emergency situations where quick airway management is critical. Succinylcholine is administered intravenously or intramuscularly and is known for causing transient muscle fasciculations followed by flaccid paralysis .

Succinylcholine undergoes hydrolysis in the bloodstream, primarily catalyzed by the enzyme plasma pseudocholinesterase. This enzymatic reaction converts succinylcholine into succinylmonocholine and subsequently into succinic acid and choline. The rapid metabolism of succinylcholine accounts for its brief duration of action, typically lasting between 4 to 6 minutes after intravenous administration .

The chemical reaction can be summarized as follows:

  • Initial Hydrolysis:
    Succinylcholineplasma pseudocholinesteraseSuccinylmonocholine+Choline\text{Succinylcholine}\xrightarrow{\text{plasma pseudocholinesterase}}\text{Succinylmonocholine}+\text{Choline}
  • Further Hydrolysis:
    Succinylmonocholineslow hydrolysisSuccinic Acid+Choline\text{Succinylmonocholine}\xrightarrow{\text{slow hydrolysis}}\text{Succinic Acid}+\text{Choline}

As a neuromuscular blocker, succinylcholine acts by binding to nicotinic acetylcholine receptors at the neuromuscular junction, leading to prolonged depolarization of the motor endplate. This mechanism inhibits further depolarization and subsequent muscle contraction. The initial binding causes muscle fasciculations, but as the receptor remains activated without repolarization, it results in muscle paralysis .

The synthesis of succinylcholine typically involves the reaction of two molecules of acetylcholine with a suitable linking agent that facilitates the formation of the diester bond between their acetyl groups. The process may include various protective group strategies to ensure selective reactions and minimize side products. Although detailed industrial synthesis methods are proprietary, laboratory-scale synthesis generally follows these steps:

  • Formation of Acetylcholine Derivatives:
    Acetylcholine is reacted with activating agents to prepare derivatives suitable for coupling.
  • Coupling Reaction:
    The derivatives are linked through an esterification reaction to form succinylcholine.
  • Purification:
    The product is purified through crystallization or chromatography techniques to obtain pharmaceutical-grade succinylcholine .

Succinylcholine is primarily used in medical procedures requiring rapid muscle relaxation, including:

  • Intubation: Facilitates endotracheal intubation during anesthesia.
  • Surgical Procedures: Provides muscle relaxation during surgeries.
  • Mechanical Ventilation: Assists in managing patients requiring respiratory support.
  • Electroconvulsive Therapy: Used off-label to control muscle contractions during treatment .

Succinylcholine may interact with various drugs and conditions:

  • Anesthetics: Halogenated anesthetics can potentiate the effects of succinylcholine, increasing the risk of complications such as bradycardia or prolonged paralysis.
  • Antibiotics: Certain antibiotics may enhance neuromuscular blockade when used concurrently with succinylcholine.
  • Genetic Variants: Individuals with atypical plasma cholinesterase may experience prolonged effects due to slower metabolism of succinylcholine .

Several compounds share structural or functional similarities with succinylcholine. Here are some notable examples:

Compound NameTypeMechanism/ActionUnique Features
Dichloroacetyl CholineNeuromuscular BlockerSimilar mechanism but less commonly usedNot widely available; primarily experimental
MivacuriumNon-depolarizing BlockerShort-acting neuromuscular blockerMetabolized by plasma cholinesterase like succinylcholine but has a longer duration
RocuroniumNon-depolarizing BlockerCompetitive antagonist at neuromuscular junctionRapid onset but longer duration than succinylcholine
AtracuriumNon-depolarizing BlockerMetabolized via non-specific plasma esterasesSuitable for patients with renal impairment

Succinylcholine's unique profile lies in its rapid onset and short duration compared to other neuromuscular blockers, making it particularly advantageous in emergency situations where immediate muscle relaxation is required .

Molecular Architecture and Isomeric Forms

Succinylcholine exhibits a distinctive molecular architecture characterized by its bis-quaternary ammonium structure with the molecular formula C₁₄H₃₀N₂O₄⁺² . The compound consists of two acetylcholine molecules joined end-to-end through their acetyl groups via a succinic acid connecting chain, specifically the HOOC-CH₂-CH₂-COOH diacid bridge . This structural arrangement creates a symmetrical molecule where each terminus contains a trimethylammonium group attached to an ethyl ester linkage.

The quaternary ammonium nature of succinylcholine is fundamental to its chemical identity, with each nitrogen atom bearing a positive charge and forming part of a choline ester structure . The International Union of Pure and Applied Chemistry designation for succinylcholine is trimethyl[2-({4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl}oxy)ethyl]azanium, reflecting its complex bis-quaternary structure . The compound exists as a hygroscopic, white crystalline substance with distinct melting points for its hydrated and anhydrous forms, specifically 160°C for the dihydrate and 190°C for the anhydrous form .

Conformational analysis reveals that succinylcholine tends to assume a bent conformation rather than a linear arrangement, which significantly impacts its spatial dimensions compared to related compounds . This conformational preference affects the interonium distance, which is a critical parameter in determining biological activity. The flexible nature of the succinic acid connecting chain allows for multiple conformational states, contributing to the compound's unique pharmacological profile.

The following table summarizes the key molecular parameters of succinylcholine:

PropertyValueReference
Molecular FormulaC₁₄H₃₀N₂O₄⁺²
Average Molecular Weight290.404
Monoisotopic Mass290.219460
CAS Registry Number306-40-1
Melting Point (Dihydrate)160°C
Melting Point (Anhydrous)190°C
Water Solubility1 g/mL

Historical Development and Synthetic Pathways

The historical development of succinylcholine synthesis traces back to 1906 when Reid Hunt and René de M. Taveau first synthesized the compound . However, the significance of their discovery was not immediately recognized, as the researchers were primarily investigating the compound in the presence of curare, which masked its neuromuscular blocking properties. The true pharmacological potential of succinylcholine remained unrecognized until 1949, when Daniel Bovet and his colleagues at the Istituto Superiore de Sanità in Rome conducted comprehensive studies that revealed its muscle relaxant properties .

The clinical introduction of succinylcholine occurred in 1951, marking the beginning of its widespread therapeutic application . This development involved multiple research groups, including notable contributions from Stephen Thesleff and Otto von Dardel in Sweden, as well as important work by Bruck, Mayrhofer, and Hassfurther in Austria, Scurr and Bourne in the United Kingdom, and Foldes in America . Daniel Bovet's pioneering research in this area ultimately contributed to his receipt of the Nobel Prize in Physiology or Medicine in 1957 .

Traditional synthetic pathways for succinylcholine have evolved significantly since its initial discovery. Early methods involved the direct reaction of succinyl chloride with choline chloride, a straightforward approach that has been refined through decades of process optimization . The fundamental reaction involves the esterification of succinic acid derivatives with choline moieties to form the bis-quaternary ammonium structure characteristic of succinylcholine.

Modern synthetic approaches have incorporated various methodological improvements to enhance yield and purity. One notable advancement involves the use of dimethylaminoethanol as a starting material, which undergoes quaternization with methyl halides to form choline derivatives before esterification . This approach provides greater control over the reaction conditions and allows for more efficient purification processes.

Patent literature reveals multiple synthetic strategies, including transesterification methods that utilize succinic acid diesters as intermediates . These approaches offer advantages in terms of reaction selectivity and reduced side product formation. The development of one-step processes has been a particular focus of recent research, aiming to streamline production while maintaining high standards of purity and yield .

Industrial Production and Process Optimization

Contemporary industrial production of succinylcholine employs sophisticated synthetic methodologies designed to achieve high yields while meeting stringent pharmaceutical quality standards. Recent developments in large-scale synthesis have demonstrated significant improvements in both efficiency and product quality, with reported overall yields reaching 89% in optimized processes .

The scale-up of succinylcholine production involves careful consideration of reaction conditions, solvent selection, and purification strategies. Modern processes have successfully eliminated the need for recrystallization steps through the implementation of advanced isolation and purification procedures . This advancement represents a significant improvement in manufacturing efficiency, reducing both processing time and material costs while maintaining product quality that meets United States Pharmacopeia and International Conference on Harmonisation guidelines .

Industrial synthesis typically employs a multi-step approach beginning with the preparation of succinyl chloride from succinic acid using appropriate chlorinating agents . The reaction conditions are carefully controlled, with temperatures maintained between 50-60°C during the initial chlorination step . Subsequent reaction with choline chloride is conducted under controlled conditions to ensure complete conversion and minimize side product formation.

Process optimization has focused on several critical parameters, including solvent selection, temperature control, and purification methodology. The use of dichloroethane as a reaction medium has proven effective, particularly when combined with careful water removal through azeotropic distillation . pH adjustment using pyridine to achieve optimal crystallization conditions (pH 5-6) has been identified as a crucial step in obtaining high-purity product .

Recent industrial developments have demonstrated the feasibility of metric-ton scale production, with dedicated facilities featuring advanced continuous and batch manufacturing capabilities . These state-of-the-art facilities incorporate multiple production lines and specialized drying suites to meet the demanding requirements of pharmaceutical-grade active pharmaceutical ingredient production .

The following table summarizes key industrial production parameters:

ParameterSpecificationReference
Optimal Reaction Temperature50-60°C
pH for Crystallization5-6
Overall Yield (Optimized Process)89%
Purity Achievement99.47-99.48%
Scale DemonstrationUp to 60 metric tons annually

Quality control measures in industrial production include comprehensive analytical methods for impurity identification and quantification . Advanced chromatographic techniques are employed to monitor reaction progress and ensure final product specifications. The development of deuterated internal standards has enhanced analytical capabilities, providing improved methods for quantitative analysis during production monitoring .

Succinylcholine is a quaternary ammonium compound with a distinctive chemical structure consisting of two acetylcholine molecules linked together through their acetyl methyl groups [22] [24]. This unique structural arrangement gives succinylcholine its characteristic pharmacological properties and mechanism of action at the neuromuscular junction [23]. The molecular formula of succinylcholine is C14H30N2O4+2 as a dication, while its chloride salt form (succinylcholine chloride) has the formula C14H30Cl2N2O4 [25].

The fundamental mechanism of action of succinylcholine involves its binding to nicotinic acetylcholine receptors at the neuromuscular junction, where it acts as an agonist [2] [4]. Unlike the endogenous neurotransmitter acetylcholine, succinylcholine is not rapidly hydrolyzed by acetylcholinesterase at the neuromuscular junction, resulting in a prolonged depolarization of the postjunctional membrane [34]. This sustained depolarization is the cornerstone of its neuromuscular blocking effect [5].

The receptor binding process begins when succinylcholine molecules attach to the alpha subunits of the nicotinic acetylcholine receptor, a pentameric ligand-gated ion channel [16] [18]. Research has demonstrated that succinylcholine binds to these receptors with high affinity, exhibiting an EC50 value of approximately 10.8 μM for muscle-type nicotinic acetylcholine receptors [17]. Upon binding, succinylcholine triggers the opening of the receptor's ion channel, allowing sodium ions to flow into the muscle cell and potassium ions to flow outward [4] [5].

The depolarization dynamics of succinylcholine follow a distinct temporal pattern. Initially, binding to the receptor causes a brief period of muscle fasciculations due to the asynchronous depolarization of muscle fibers [6] [8]. This is followed by a sustained depolarization of the motor endplate, which prevents the muscle from responding to subsequent nerve impulses [4]. The persistent depolarization leads to inactivation of voltage-gated sodium channels in the muscle membrane, rendering the muscle unresponsive to acetylcholine released from the nerve terminal [6] [30].

ProcessMechanismTimeframe
Initial BindingBinds to alpha subunits of nicotinic acetylcholine receptors at the neuromuscular junctionWithin seconds of administration
Receptor ActivationOpens ion channels allowing sodium influx and potassium efflux30-60 seconds after intravenous administration
DepolarizationSustained depolarization of the motor endplatePersists for 5-10 minutes
Sodium Channel InactivationVoltage-gated sodium channels become inactivated, preventing action potential generationFollows initial depolarization
DesensitizationWith prolonged exposure, receptors transition to a desensitized stateDevelops with repeated doses or prolonged exposure
RecoveryOccurs as succinylcholine diffuses away from junction and is hydrolyzed by plasma cholinesterase5-10 minutes (normal plasma cholinesterase activity)

The termination of succinylcholine's effect relies primarily on its diffusion away from the neuromuscular junction and subsequent hydrolysis by plasma cholinesterase (also known as butyrylcholinesterase or pseudocholinesterase) in the bloodstream [6] [34]. This enzyme is not present in significant amounts at the neuromuscular junction itself, which explains why succinylcholine's action persists until the drug diffuses away from the receptor site [34]. The rapid metabolism of succinylcholine by plasma cholinesterase results in its relatively short duration of action compared to other neuromuscular blocking agents [28] [30].

Research findings have elucidated the molecular dynamics of succinylcholine binding, showing that the drug's two quaternary ammonium groups interact with anionic sites on the receptor, while its ester linkages form hydrogen bonds with specific amino acid residues in the receptor binding pocket [27] [26]. These interactions are crucial for the drug's ability to mimic acetylcholine and activate the receptor [24] [26].

Phase I vs. Phase II Neuromuscular Blockade

Succinylcholine produces two distinct types of neuromuscular blockade, known as Phase I and Phase II blocks, which differ significantly in their characteristics and underlying mechanisms [6] [12]. Understanding these two phases is essential for comprehending the complete pharmacological profile of succinylcholine [14].

Phase I block, also referred to as the depolarizing block, is the initial and predominant effect observed with standard clinical doses of succinylcholine [6] [13]. This phase is characterized by persistent depolarization of the postjunctional membrane at the neuromuscular junction [4] [14]. During Phase I block, the muscle membrane remains in a depolarized state, rendering it unresponsive to acetylcholine released from the nerve terminal [6]. Electrophysiologically, Phase I block is distinguished by an equal reduction in all twitches during train-of-four stimulation, without the phenomenon of fade that is typical of non-depolarizing neuromuscular blockers [13] [14].

CharacteristicPhase I BlockPhase II Block
DefinitionDepolarizing blockDesensitization block
MechanismPersistent depolarization of postjunctional membraneReceptor desensitization with membrane repolarization
OnsetInitial dose effectAfter repeated doses or prolonged infusion
Duration5-10 minutesProlonged
Depolarization StatusMaintained depolarizationGradual repolarization
Response to AcetylcholineNo responseDesensitized to acetylcholine
Train-of-Four PatternEqual reduction of all twitchesProgressive reduction (fade)
Response to AnticholinesterasesBlock worsenedBlock can be reversed
Clinical OccurrenceStandard clinical dosesHigh doses, prolonged administration

Phase II block, also known as the desensitization block, develops after repeated doses or prolonged infusion of succinylcholine [12] [14]. This phase represents a fundamental change in the nature of the neuromuscular blockade [13]. During Phase II block, the muscle membrane gradually repolarizes despite the continued presence of succinylcholine, but the nicotinic acetylcholine receptors become desensitized to both succinylcholine and acetylcholine [14] [30]. The transition from Phase I to Phase II block is thought to involve multiple mechanisms, including activation of the sodium-potassium ATPase pump, which helps restore the membrane potential toward resting levels [12].

Research has demonstrated that Phase II block exhibits electrophysiological characteristics similar to those of non-depolarizing neuromuscular blockers, including fade during tetanic stimulation and train-of-four stimulation, as well as post-tetanic potentiation [6] [13]. This similarity extends to the response to anticholinesterase drugs, as Phase II block can be partially reversed by drugs such as neostigmine, whereas Phase I block is typically worsened by such agents [14] [30].

The development of Phase II block is influenced by several factors, including the total dose of succinylcholine administered, the duration of exposure, and individual patient characteristics [13] [14]. In patients with atypical plasma cholinesterase, Phase II block can develop after a single dose of succinylcholine due to prolonged exposure of the neuromuscular junction to the drug [14].

Molecular studies suggest that the transition from Phase I to Phase II block involves changes in receptor conformation and function rather than simply a change in the membrane potential [15] [17]. The desensitization of nicotinic acetylcholine receptors during Phase II block appears to be a protective mechanism that prevents excessive stimulation of the neuromuscular junction [12] [14].

The distinction between Phase I and Phase II blocks has important clinical implications, particularly regarding the potential for reversal of neuromuscular blockade [6] [13]. While Phase I block typically resolves spontaneously as succinylcholine is metabolized, Phase II block may require pharmacological intervention for reversal, similar to non-depolarizing neuromuscular blockers [14].

Subtype-Specific Interactions with Cholinergic Receptors

Succinylcholine interacts with various subtypes of cholinergic receptors with remarkable selectivity, exhibiting differential effects across the spectrum of nicotinic and muscarinic receptor populations [7] [17]. This subtype specificity is crucial for understanding both the primary neuromuscular blocking action of succinylcholine and its various systemic effects [2] [7].

The nicotinic acetylcholine receptors are pentameric ligand-gated ion channels composed of various combinations of alpha (α) and beta (β) subunits, with different subtypes expressed in different tissues [16] [35]. Succinylcholine demonstrates highest affinity for the muscle-type nicotinic acetylcholine receptor found at the neuromuscular junction, which in adult humans consists of α1, β1, δ, and ε subunits arranged in a pentameric structure [16] [18].

Receptor SubtypeSubunit CompositionLocationInteraction with Succinylcholine
Muscle-type nicotinic acetylcholine receptor (adult)α1β1εδNeuromuscular junction (adult)Strong agonist (EC50 = 10.8 μM)
Muscle-type nicotinic acetylcholine receptor (fetal)α1β1γδDenervated muscle, immature muscleIncreased sensitivity
Neuronal α3β2 nicotinic acetylcholine receptorα3β2Presynaptic autoreceptorsPoor inhibitor (IC50 > 100 μM)
Neuronal α3β4 nicotinic acetylcholine receptorα3β4Autonomic gangliaPoor inhibitor (IC50 > 100 μM)
Neuronal α4β2 nicotinic acetylcholine receptorα4β2Central nervous systemPoor inhibitor (IC50 > 100 μM)
Neuronal α7 nicotinic acetylcholine receptorα7 homopentamerCentral nervous systemPoor inhibitor (IC50 > 100 μM)
Muscarinic M2 receptorG-protein coupled receptorHeart, smooth muscleWeak agonist
Muscarinic M3 receptorG-protein coupled receptorExocrine glands, smooth muscleWeak agonist

Research has demonstrated that succinylcholine activates the muscle-type nicotinic acetylcholine receptor with an EC50 value of approximately 10.8 μM, followed by desensitization of the receptor [15] [17]. In contrast, succinylcholine shows minimal activity at neuronal nicotinic acetylcholine receptor subtypes, including α3β2, α3β4, α4β2, and α7, with IC50 values exceeding 100 μM [17]. This selective action on muscle-type receptors explains why succinylcholine produces profound neuromuscular blockade with relatively limited effects on autonomic ganglia and the central nervous system at clinical concentrations [17] [26].

The observation that succinylcholine does not significantly inhibit the presynaptic α3β2 autoreceptor at clinically relevant concentrations provides a mechanistic explanation for the typical lack of tetanic fade in succinylcholine-induced neuromuscular blockade [15] [17]. This contrasts with non-depolarizing neuromuscular blockers, which typically produce tetanic fade due to their inhibition of presynaptic nicotinic acetylcholine receptors [10] [17].

Interestingly, succinylcholine also demonstrates weak agonist activity at muscarinic acetylcholine receptors, particularly the M2 and M3 subtypes [2] [7]. The interaction with muscarinic M2 receptors in the heart contributes to the cardiac effects sometimes observed with succinylcholine administration, while activation of M3 receptors may influence secretory activity in various glands [7] [26].

Research using molecular dynamics simulations and electrophysiological studies has provided insights into the structural basis for succinylcholine's subtype selectivity [27] [29]. The drug's quaternary ammonium groups interact with aromatic residues in the receptor binding pocket, while its ester linkages form hydrogen bonds with specific amino acid residues [26] [27]. The precise arrangement of these residues differs between receptor subtypes, accounting for the differential binding affinity and efficacy of succinylcholine across the spectrum of cholinergic receptors [17] [29].

Studies using site-directed mutagenesis and chimeric receptors have identified key amino acid residues that determine succinylcholine's selectivity for muscle-type versus neuronal nicotinic acetylcholine receptors [15] [17]. These findings have enhanced our understanding of structure-activity relationships for cholinergic ligands and may guide the development of more selective neuromuscular blocking agents in the future [17] [29].

Physical Description

Solid

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Exact Mass

290.22055744 g/mol

Monoisotopic Mass

290.22055744 g/mol

Heavy Atom Count

20

Decomposition

When heated to decomposition it emits toxic fumes of nitroxides.
Succinylcholine chloride ... decomposes in solutions with a pH greater than 4.5. /Succinylcholine chloride/

UNII

J2R869A8YF

Related CAS

541-19-5 (diiodide)
55-94-7 (dibromide)
71-27-2 (dichloride)

Drug Indication

Succinylcholine is indicated as an adjunct to general anesthesia, to facilitate tracheal intubation, and to provide skeletal muscle relaxation during surgery or mechanical ventilation.

Therapeutic Uses

Neuromuscular Depolarizing Agents
The neuromuscular blocking agents are indicated as adjuncts to anesthesia to induce skeletal muscle relaxation and to facilitate the management of patients undergoing mechanical ventilation. Generally, a relatively short-acting nondepolarizing neuromuscular blocking agent or a single dose of the depolarizing neuromuscular blocking agent succinylcholine is used to facilitate endotracheal intubation. Continuous infusion of succinylcholine may be used for short surgical procedures requiring muscle relaxation. Nondepolarizing neuromuscular blocking agents, or, less commonly, succinylcholine administered by continuous infusion, are used for surgical procedures requiring an intermediate or prolonged duration of muscle relaxant action and to facilitate controlled ventilation. /Neuromuscular blocking agents; Included in US product labeling/
Neuromuscular blocking agents are also used to decrease the muscular manifestations of persistent convulsions associated with toxic reactions to other medications. /Neuromuscular blocking agents; NOT included in US product labeling/
Succinylcholine /is/ indicated to reduce the intensity of muscle contractions of pharmacologically or electrically induced convulsions. Succinylcholine is generally preferred because of its short duration of action. /Included in US product labeling/
For more Therapeutic Uses (Complete) data for SUCCINYLCHOLINE (13 total), please visit the HSDB record page.

Mechanism of Action

Succinylcholine is a depolarizing neuromuscular blocker, meaning it causes a prolonged period of membrane depolarization in order to exert its therapeutic effects. It binds to the post-synaptic cholinergic receptors found on motor endplates, thereby inducing first transient fasciculations followed by skeletal muscle paralysis.
... SUCCINYLCHOLINE PRODUCES A BLOCKADE THAT COMBINES CERTAIN FEATURES OF ... THE DEPOLARIZING & THE COMPETITIVE AGENTS ... & THAT HAS SOME CHARACTERISTICS NOT ASSOC WITH EITHER; ... THIS TYPE OF ACTION /HAS BEEN TERMED/ A "DUAL" MECHANISM.
... /ITS/ INITIAL ACTION IS TO DEPOLARIZE THE MEMBRANE BY OPENING CHANNELS IN THE SAME MANNER AS ACETYL CHOLINE. HOWEVER, SINCE /IT/ PERSISTS FOR LONGER DURATIONS AT THE NEUROMUSCULAR JUNCTION, PRIMARILY BECAUSE OF THEIR RESISTANCE TO ACETYLCHOLINESTERASE, THE DEPOLARIZATION IS LONGER LASTING, RESULTING IN A BRIEF PERIOD OF REPETITIVE EXCITATION THAT MAY ELICIT TRANSIENT MUSCULAR FASCICULATIONS. THE INITIAL PHASE IS FOLLOWED BY BLOCK OF NEUROMUSCULAR TRANSMISSION AND FLACCID PARALYSIS.

Other CAS

306-40-1

Absorption Distribution and Excretion

Approximately 10% of an administered dose is excreted unchanged in the urine.
At intravenous doses of 1 mg/kg and 2 mg/kg in 14 patients, the mean apparent volumes of distribution were 16.4 ± 14.7 and 5.6 ± 6.8 mL/kg, respectively.
The mean _in vivo_ plasma clearance of succinylcholine following an intravenous dose of 1 mg/kg in 18 patients was approximately 4.17 ± 2.37 L/min.
... APPROX 10% OF ... /SUCCINYLCHOLINE/ IS EXCRETED UNCHANGED.
ONLY VERY LIMITED PLACENTAL TRANSFER OF...SUCCINYLCHOLINE WAS OBSERVED IN HUMANS, & DID NOT PRODUCE CLINICALLY OBSERVABLE EFFECTS IN NEW-BORN.
... The impression prevails that suxamethonium chloride (succinylcholine chloride) and doxorubicin donot cross the placenta. ... Analysis of the literature suggests that this impression is wrong and that all drugs cross the placenta, although the extent transfer varies considerably. ...

Metabolism Metabolites

Succinylcholine is rapidly metabolized by plasma cholinesterase in the bloodstream to succinylmonocholine, which is then further hydrolyzed (albeit more slowly) to succinic acid and choline.

Wikipedia

Suxamethonium_chloride

Drug Warnings

... Succinylcholine at doses causing neuromuscular relaxation rarely causes effects attributable to ganglionic blockade. However, cardiovascular effects are sometimes observed that are poblably due to the successive stimulation of vagal ganglia (manifested by bradycardia) and of sympathetic ganglia (resulting in hypertension and tachycardia).
GREAT CARE SHOULD BE TAKEN WHEN ADMINISTERING MUSCLE RELAXANTS TO DEHYDRATED OR SEVERELY ILL PATIENTS. /NEUROMUSCULAR BLOCKING AGENTS/
CONTINUOUS INFUSION OF SUCCINYLCHOLINE IN BOTH NEONATES & CHILDREN IS CONSIDERED UNSAFE. /CHLORIDE/
THE RESPONSE TO SUCCINYLCHOLINE MAY BE PROLONGED IN THE PRESENCE OF HYPOKALEMIA. PATIENTS WITH MYASTHENIA GRAVIS MAY BE RESISTANT TO DEPOLARIZING AGENTS AND HAVE A PREDISPOSITION TO PHASE II BLOCK. /CHLORIDE/
For more Drug Warnings (Complete) data for SUCCINYLCHOLINE (28 total), please visit the HSDB record page.

Biological Half Life

The mean half-life of elimination following intravenous administration is 47 seconds.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

... By reacting beta-bromoethyl succinate with trimethylamine. /Bromide/
Prepd by reacting beta-bromoethyl succinate with trimethylamine. /Iodide/
Succinic acid chloride may be coupled with choline chloride directly or with dimethylaminoethanol, followed by quarternization with methyl iodide. /Iodide/
A third method is to start with the diethyl ester of succinic acid, then bring about the exchange reaction with dimethylaminoethanol, and quaternize with methyl iodide. /Iodide/
Prepared by reaction of ethylene bromohydrin with succinic acid and subsequent reaction with trimethylamine in a sealed tube. It can also be prepared in one step from succinic anhydride and choline cloride. /Chloride/

General Manufacturing Information

Incompatible with soln of alkaline salts. /Iodide/
Soln without stabilizers ... Are incompatible with alkaline agents such as thiopental sodium. /Chloride/
Prepare soln just before using. /Bromide/

Analytic Laboratory Methods

FOUR THIN-LAYER CHROMATOGRAPHIC SYSTEMS ARE DESCRIBED, FOLLOWED BY DETECTION UNDER UV LIGHT OR WITH POTASSIUM IODOPLATINATE REAGENT FOR SUCCINYLCHOLINE CHLORIDE.

Clinical Laboratory Methods

THIS APPROACH PROVED SUITABLE FOR HUMAN URINE SAMPLES.

Interactions

Malignant hyperthermia can be triggered by inhalational anesthetics such as halogenated hydrocarbons, and by depolarizing muscle relaxants such as succinylcholine. ... The clinical features of the myopathy include hyperthermia, metabolic acidosis, tachycardia, accelerated muscle metabolism and contractures.
NODAL ARRHYTHMIAS, BRADYCARDIA & SINUS ARREST HAVE OCCURRED ... AFTER FRACTIONAL DOSES WERE GIVEN IV AT 3 TO 10 MIN INTERVALS TO PATIENTS RECEIVING HALOTHANE. /CHLORIDE/
FEW CASES OF SEVERE BRONCHOSPASM HAVE BEEN REPORTED WHEN SUCCINYLCHOLINE WAS ADMIN WITH HEXAFLUORENIUM ... /CHLORIDE/
POLYMYXIN B CAN INCR PARALYZING EFFECTS. /CHLORIDE/
For more Interactions (Complete) data for SUCCINYLCHOLINE (35 total), please visit the HSDB record page.

Stability Shelf Life

SLIGHTLY HYGROSCOPIC ... AQ SOLN UNDERGO PROGRESSIVE HYDROLYSIS WITH CORRESPONDING LOSS OF ACTIVITY & INCR IN ACIDITY. /BROMIDE/
THE RATE OF THis DECOMP INCR WITH TEMP & AUTOCLAVING OR PROLONGED EXPOSURE TO WARMTH SHOULD BE AVOIDED. /BROMIDE/
MOST STABLE @ PH 4-5; AQ SOLN UNDERGO PROGRESSIVE HYDROLYSIS WITH CORRESPONDING LOSS OF ACTIVITY & INCR IN ACIDITY. /IODIDE/
COMMERCIALLY AVAIL INJECTIONS WHEN REFRIGERATED HAVE EXPIRATION DATE OF 12-24 MO
For more Stability/Shelf Life (Complete) data for SUCCINYLCHOLINE (6 total), please visit the HSDB record page.

Dates

Last modified: 07-20-2023
Jonsson M, Dabrowski M, Gurley DA, Larsson O, Johnson EC, Fredholm BB, Eriksson LI: Activation and inhibition of human muscular and neuronal nicotinic acetylcholine receptors by succinylcholine. Anesthesiology. 2006 Apr;104(4):724-33. [PMID:16571968]
Alvarellos ML, McDonagh EM, Patel S, McLeod HL, Altman RB, Klein TE: PharmGKB summary: succinylcholine pathway, pharmacokinetics/pharmacodynamics. Pharmacogenet Genomics. 2015 Dec;25(12):622-30. doi: 10.1097/FPC.0000000000000170. [PMID:26398623]
Kato M, Shiratori T, Yamamuro M, Haga S, Hoshi K, Matsukawa S, Jalal IM, Hashimoto Y: Comparison between in vivo and in vitro pharmacokinetics of succinylcholine in humans. J Anesth. 1999 Oct 30;13(4):189-92. doi: 10.1007/s005400050055. [PMID:14564614]
Torda TA, Graham GG, Warwick NR, Donohue P: Pharmacokinetics and pharmacodynamics of suxamethonium. Anaesth Intensive Care. 1997 Jun;25(3):272-8. doi: 10.1177/0310057X9702500312. [PMID:9209610]
Martyn J, Durieux ME: Succinylcholine: new insights into mechanisms of action of an old drug. Anesthesiology. 2006 Apr;104(4):633-4. [PMID:16571955]
Hoshi K, Hashimoto Y, Matsukawa S: Pharmacokinetics of succinylcholine in man. Tohoku J Exp Med. 1993 Aug;170(4):245-50. doi: 10.1620/tjem.170.245. [PMID:8122251]
Hager HH, Burns B: Succinylcholine Chloride . [PMID:29763160]
Health Canada Product Monograph: Quelicin (succinylcholine chloride) for injection
FDA Approved Drug Products: Anectine (succinylcholine chloride) for intravenous injection
Pfizer SDS: Succinylcholine Chloride injection

Explore Compound Types